

Technical Support Center: Y06036 Experimental Controls and Best Practices

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Compound of Interest

Compound Name: Y06036

Cat. No.: B10800780

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This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using **Y06036**, a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor. **Y06036** targets the BRD4 bromodomain with a high affinity ($K_d = 82$ nM) and has demonstrated significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC).^{[1][2]} This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Y06036**?

A1: **Y06036** is a small molecule inhibitor that selectively binds to the bromodomains of the BET family of proteins, with a high affinity for BRD4.^{[1][2]} BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, recruiting transcriptional machinery to drive the expression of key oncogenes. By competitively binding to the acetyl-lysine binding pocket of BRD4, **Y06036** displaces it from chromatin, leading to the downregulation of critical genes involved in cancer cell proliferation and survival, such as the Androgen Receptor (AR) and c-MYC.^[1]

Q2: What is the recommended solvent and storage condition for **Y06036**?

A2: **Y06036** is soluble in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, aliquot the stock solution and store

at -80°C to minimize freeze-thaw cycles.

Q3: What are the primary applications of **Y06036** in research?

A3: **Y06036** is primarily used to investigate the role of BRD4 and BET proteins in cancer biology, particularly in castration-resistant prostate cancer (CRPC). It can be used in cell-based assays to study effects on cell viability, proliferation, apoptosis, and gene expression. It has also been used in in vivo xenograft models to assess its anti-tumor efficacy.

Q4: Does **Y06036** have off-target effects?

A4: **Y06036** has been shown to exhibit high selectivity for BET bromodomains over other non-BET subfamily members. However, like most small molecule inhibitors, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to the on-target inhibition of BRD4.

Q5: What are appropriate positive and negative controls for experiments with **Y06036**?

A5:

- **Positive Controls:** A well-characterized pan-BET inhibitor, such as JQ1, can be used as a positive control to confirm that the experimental system is responsive to BET inhibition.
- **Negative Controls:** A vehicle control (e.g., DMSO at the same final concentration as used for **Y06036**) is essential to control for any effects of the solvent on the cells. Additionally, using an inactive enantiomer of a BET inhibitor, if available, can serve as a more stringent negative control.
- **Cell Line Controls:** Including a cell line known to be sensitive and one known to be resistant to BET inhibitors can help validate assay performance.

Data Presentation

Y06036 Activity in Prostate Cancer Cell Lines

The following table summarizes the representative anti-proliferative activity of **Y06036** in common castration-resistant prostate cancer cell lines. The specific IC50 values are based on

data from the primary publication by Zhang et al. and may vary depending on experimental conditions.

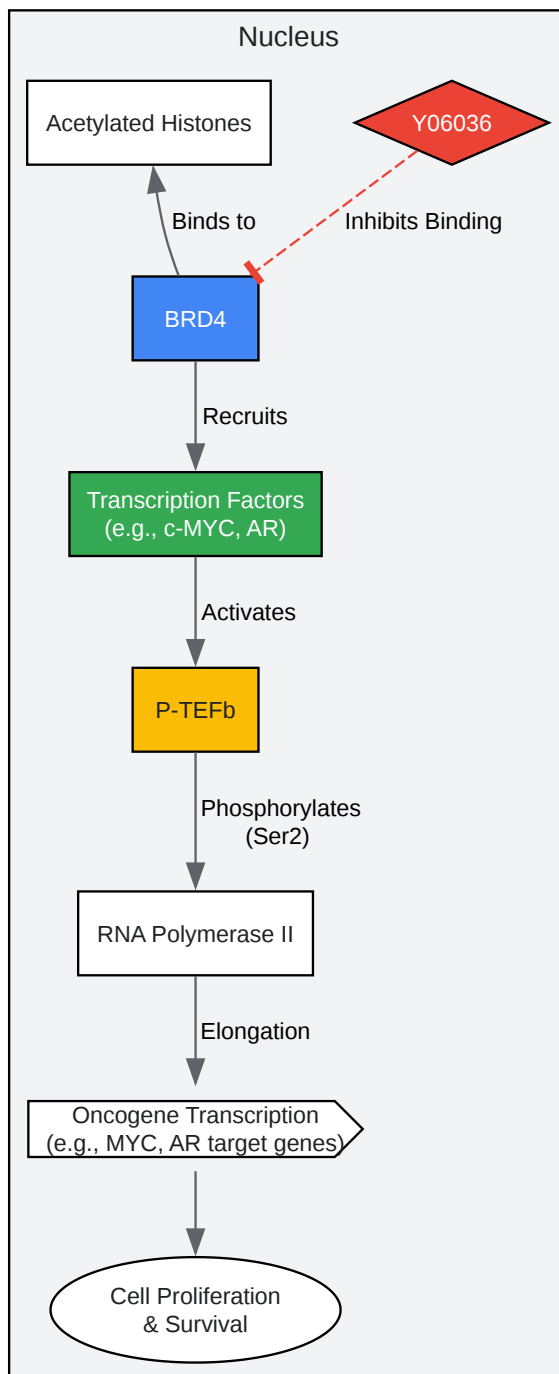
Cell Line	Description	Representative IC50 (nM)	Reference
C4-2B	Androgen-independent, derived from LNCaP xenografts in a castrated host.	Data not available in abstract, refer to full text	
22Rv1	Androgen-independent, expresses both full-length AR and AR splice variants.	Data not available in abstract, refer to full text	
LNCaP	Androgen-sensitive, expresses a mutated AR.	Data not available in abstract, refer to full text	

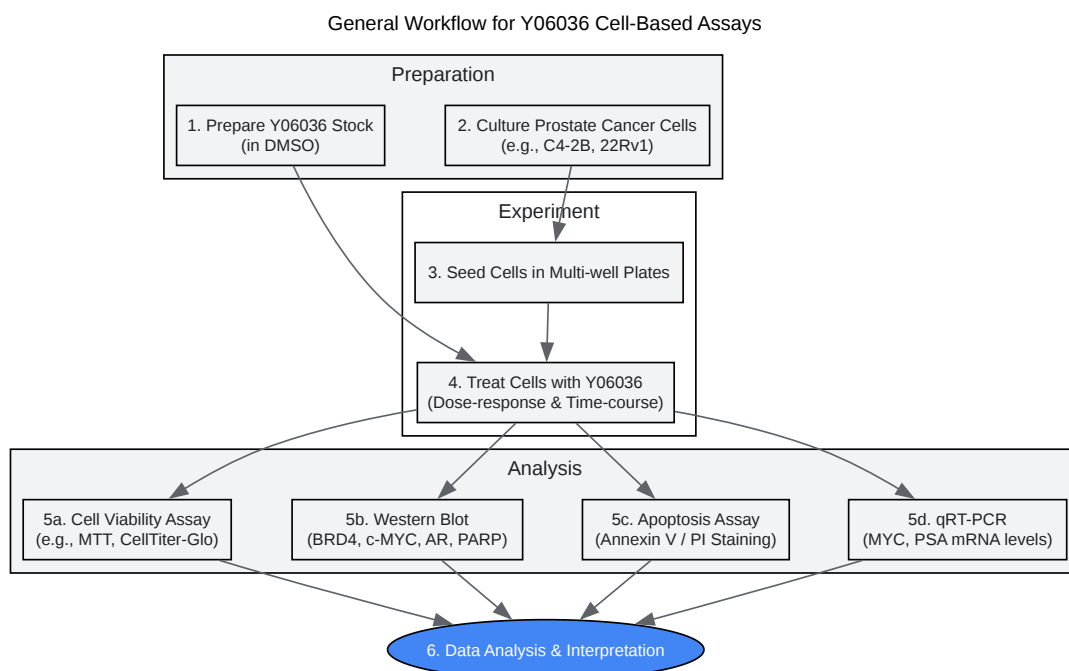
Note: The exact IC50 values should be determined empirically for each experimental system. The values presented here are for illustrative purposes and are based on the findings reported by Zhang M, et al. in the Journal of Medicinal Chemistry (2018).

Mandatory Visualizations

Signaling Pathway

Y06036 Mechanism of Action





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References

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